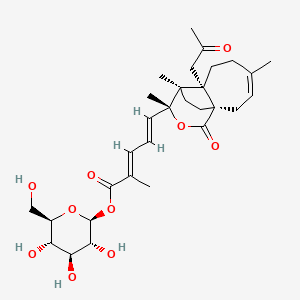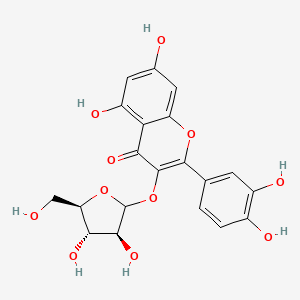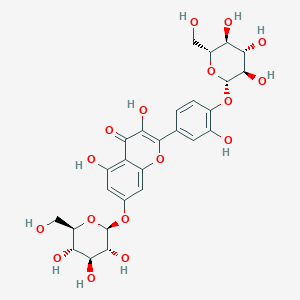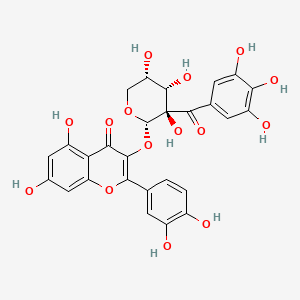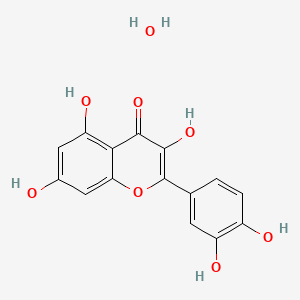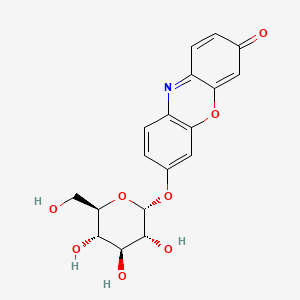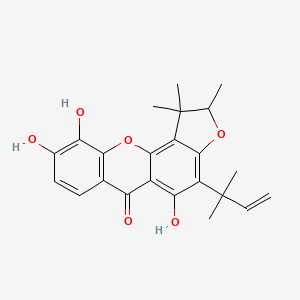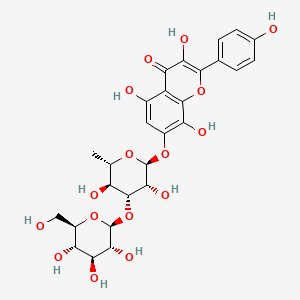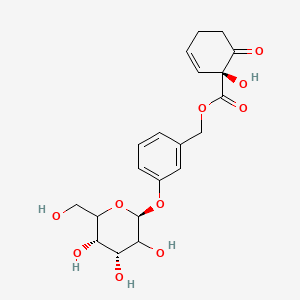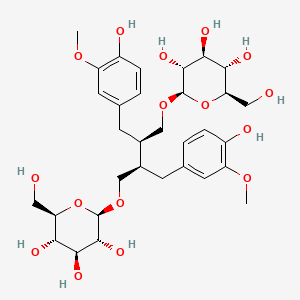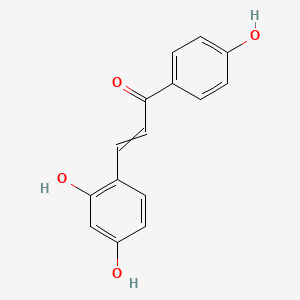
2,4,4'-Trihydroxychalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4'-Trihydroxychalcone is a natural product found in Dracaena draco with data available.
Applications De Recherche Scientifique
Antioxidant Activity and Obesity
2,4,4'-Trihydroxychalcone demonstrates significant antioxidant properties and inhibits key enzymes related to obesity. This compound has been shown to inhibit sucrase, α-amylase, and lipase activities, suggesting its potential application in obesity management (Alsufiani et al., 2023).
Oxidation Inhibition in Sunflower Oil
Research indicates that this compound is effective in reducing the production of primary and secondary oxidation products in sunflower oil during storage. This suggests its utility as a natural antioxidant alternative for enhancing the oxidative stability of sunflower oil, compared to synthetic antioxidants like butylated hydroxytoluene (BHT) (Alsufiani & Ashour, 2021).
Photophysics and Chemical Composition
A study focusing on the photoreactivity of this compound explored its complex excited state deactivation mechanism. The research contributes to understanding the relation between its chemical composition and electronic structure, particularly in terms of energy processing under various conditions (Kalchevski et al., 2018).
Tyrosinase Inhibition
This compound has been identified as a potent inhibitor of tyrosinase, an enzyme crucial in melanin production. This suggests its potential application in cosmetic and dermatological products aimed at regulating skin pigmentation (Nishida Jun et al., 2007).
Antiplatelet Activity
Trihydroxychalcones, including this compound, show promising antiplatelet effects. This points to its potential therapeutic application in preventing blood clot formation (Li‐Ming Zhao et al., 2005).
Multidrug Resistance Modulation
4-Alkoxy-2',4',6'-Trihydroxychalcones, structurally related to this compound, demonstrate an ability to inhibit multidrug resistance in cancer therapy. This highlights the compound's potential role in enhancing the effectiveness of cancer treatments (Bois et al., 1999).
Antidepressant Activity
This compound derivatives have shown antidepressant activities in preclinical studies, particularly in reducing immobility times in animal models of depression (Sui et al., 2011).
Antidiabetic Effects
Certain trihydroxychalcone derivatives have shown potential antidiabetic effects, including enhanced fatty acid oxidation and activation of AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism (Shin et al., 2017).
Radical Scavenging Antioxidants
Dihydrochalcones, which include this compound, exhibit higher antioxidant activities compared to corresponding flavanones. This points to their role as potent radical scavenging antioxidants (Nakamura et al., 2003).
Propriétés
IUPAC Name |
3-(2,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-12-5-1-10(2-6-12)14(18)8-4-11-3-7-13(17)9-15(11)19/h1-9,16-17,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYSHUXENHRSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003600 |
Source


|
| Record name | 3-(2,4-Dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83616-07-3 |
Source


|
| Record name | 3-(2,4-Dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

